Home > Products > Screening Compounds P118124 > 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline - 1368042-75-4

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3372531
CAS Number: 1368042-75-4
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline chemical class. Tetrahydroisoquinolines are a group of organic compounds containing a benzene ring fused to a piperidine ring. These compounds are often found as structural motifs in natural products and pharmaceuticals, displaying a wide range of biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Specifically, 5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in synthesizing more complex molecules with potential biological activities. [] Its structure, featuring a bromine and a methoxy group on the aromatic ring, makes it a versatile building block for further chemical transformations.

  • Compound Description: This compound was synthesized as a diastereoisomer of the trans isomer (18), which is structurally similar to the target compound 5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. Both cis and trans isomers were derived from (E)-2-(3,5-dimethoxyphenyl)-1-methyl-1-nitroethene (3) in a multistep synthesis. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with the target compound, 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. It differs by having an additional methyl group at positions 1, 2, and 3 and a methoxy group at position 8. The cis isomerism denotes the relative stereochemistry of the substituents on the tetrahydroisoquinoline ring. []
  • Compound Description: This compound was synthesized as a diastereoisomer of the cis isomer (20) and characterized using X-ray crystallography. Like the cis isomer, it was synthesized from (E)-2-(3,5-dimethoxyphenyl)-1-methyl-1-nitroethene (3) in a multistep process. []
  • Relevance: Similar to the cis isomer (20), this compound shares the core tetrahydroisoquinoline structure with 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. The structural difference lies in the additional methyl substituents at positions 1, 2, and 3 and an extra methoxy group at position 8. The trans isomerism describes the stereochemical relationship of the substituents on the tetrahydroisoquinoline ring. []

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (4)

  • Compound Description: This compound is a commercially significant precursor for various pharmaceutical and chemical applications. An improved and practical synthesis of this compound from inexpensive starting materials has been described. []
  • Relevance: This compound is structurally similar to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, as they both share the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure. []

6-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was synthesized via a convenient method involving lithiation, formylation, reductive amination, and deprotection. []
  • Relevance: This compound is structurally analogous to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. They both belong to the same tetrahydroisoquinoline family, with the only difference being the position of the bromine atom on the aromatic ring. []

1-(4-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (B)

  • Compound Description: This compound was the subject of a charge density study utilizing high-resolution X-ray diffraction to investigate weak intermolecular interactions. These studies revealed interesting insights into C-H…O, C-H…π, π…π, C-H…F, and C-F…F-C interactions. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. The key structural differences are the presence of a 1-(4-fluorophenyl) and a 2-phenyl substituent on the tetrahydroisoquinoline ring system. []
  • Compound Description: This series of compounds, with varying 2-acyl or 2-sulfonyl groups, serves as a precursor for synthesizing 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives. These reactions proceed stereoselectively with high yields. The stereochemistry of the resulting products was confirmed by X-ray crystallography, and a reaction mechanism involving an isoquinoline o-quinone intermediate (5) was proposed. []
  • Relevance: Although this series of compounds has different substituents, it highlights the reactivity and synthetic utility of the core tetrahydroisoquinoline structure, which is also present in the target compound, 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. []
  • Compound Description: This compound was synthesized stereoselectively starting from a brominated 1,2-diaryl-ethylamine (6c). Its structure and stereochemistry were confirmed using various spectroscopic techniques. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline and bears a similar substitution pattern with bromine and methoxy groups on the aromatic ring. The presence of additional substituents like a methyl group at position 1, a 3-(3,4-dimethoxyphenyl) group at position 3, and a hydroxyl group at position 8 differentiates it from the target compound. []

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (HMTIQ) Derivatives

  • Compound Description: These novel compounds show promising anti-inflammatory and neuroprotective effects. They effectively suppress the production of pro-inflammatory mediators like nitric oxide, superoxide, TNF-α, IL-1β, inducible nitric oxide synthase, and cyclooxygenase-2. Furthermore, they inhibit NF-kB nuclear translocation, reduce reactive oxygen species (ROS) production, and protect dopaminergic neurons from damage by activated microglia. [, ]
  • Relevance: This series exemplifies how modifications to the core tetrahydroisoquinoline structure, present in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, can lead to derivatives with potent biological activities. Although this series lacks the bromine substituent, the core structure and the 6-methoxy-7-hydroxy substitution pattern make them structurally related. [, ]

(±)-1-(3'-Hydr0xy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline [(±)-Reticuline]

  • Compound Description: This opium alkaloid, belonging to the benzyltetrahydroisoquinoline group, was isolated and characterized from crude opium and morphine production mother liquor. []
  • Relevance: This natural product shares structural similarities with 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, particularly the core tetrahydroisoquinoline motif with methoxy and hydroxy substituents. []
  • Compound Description: This enantiomerically pure compound serves as a crucial building block for synthesizing naphthylisoquinoline alkaloids. Its crystal structure, determined by X-ray crystallography, revealed a three-dimensional arrangement stabilized by hydrogen bonds between Cl-, OH, and NH2 groups. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline and has a similar substitution pattern with methoxy and hydroxy groups. It differs by the presence of methyl substituents at positions 1 and 3 and the absence of a bromine substituent. []

1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide (P91024)

  • Compound Description: Researchers investigated the photodegradation products of this compound, which has potential therapeutic applications. The major photodegradation products identified were N-(4-nitrobenzyl)-6,7-dimethoxyl-3,4-dihydroisoquinoline bromide, 1-[1-(6-methoxyl-2-naphthyl)ethyl]-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline, and 2-isopropyl-6-methoxyl-naphthalene. []
  • Relevance: Although structurally more complex, this compound and its photodegradation products highlight the importance of the tetrahydroisoquinoline moiety, which is also present in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, in medicinal chemistry. []

7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione Derivatives

  • Compound Description: These derivatives were used to synthesize 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles, structurally related to biologically active marine natural products. This transformation was achieved through an intramolecular photoredox reaction and successfully applied to convert renieramycin M into renieramycins T and S and transform saframycin A. []
  • Relevance: Although lacking the bromine substituent, these derivatives emphasize the synthetic versatility of the tetrahydroisoquinoline core structure found in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, particularly in the context of complex natural product synthesis. []

6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeOTHBC, Pinoline)

  • Compound Description: This compound, found in the pineal gland, acts as a serotonin elevator and is structurally related to melatonin. Studies have shown its potential use in exploring the etiology of depression and as a therapeutic agent. [, , , , , , , , , ]
  • Relevance: Although classified as a β-carboline, this compound shares a structural resemblance to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, especially considering the shared methoxytetrahydro ring system. This structural similarity highlights the broader relevance of heterocyclic compounds containing the tetrahydroisoquinoline motif in medicinal chemistry. [, , , , , , , , , ]

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinolines (NSTHIQ) Derivatives

  • Compound Description: Synthesized using an environmentally friendly Preyssler heteropolyacid catalyst, these derivatives show notable antifungal activity against various species, including Aspergillus spp., Penicillium spp., and Botrytis cinerea. []
  • Relevance: These compounds underscore the diverse biological activities associated with tetrahydroisoquinoline derivatives, further highlighting the relevance of the core structure found in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. []

2-Acetyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline (2)

  • Compound Description: This melatonin-pinoline hybrid stimulates early neurogenesis and neuronal maturation in adult rat subventricular zone neural stem cells. []
  • Relevance: This compound further exemplifies the potential of modifying tetrahydroisoquinoline-like structures, similar to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, to obtain derivatives with desirable biological properties. []

2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This series, specifically compound 26v, exhibits selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonist activity with minimal adverse effects. []
  • Relevance: These compounds, particularly the 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffold, showcase the possibility of designing selective PPARγ partial agonists based on modified tetrahydroisoquinoline structures, similar to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. []
  • Compound Description: These compounds display high affinity for the dopamine D3 receptor (D3R) and good selectivity over D1 and D2 receptors. []
  • Relevance: This series highlights the potential of 6-methoxy-substituted tetrahydroisoquinoline derivatives, structurally similar to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, in developing selective ligands for dopamine receptors. []

(±)-1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[11C]-methyI-l,2,3,4-tetrahydro-isoquinoline, ([11C]A-69024)

  • Compound Description: This radiolabeled compound acts as a non-benzazepine antagonist for studying dopamine D1 receptors in vivo using positron emission tomography (PET). []
  • Relevance: The structural similarity of this compound to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, particularly the presence of the tetrahydroisoquinoline core with bromine and methoxy substituents, showcases its application in developing PET ligands for neuroreceptor imaging. []
  • Compound Description: Synthesized using Fischer’s synthesis and bromoacetylation, these carbazole derivatives exhibit promising antibacterial activity. []
  • Relevance: These compounds, although structurally distinct, highlight the importance of halogenated heterocyclic compounds, like 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, in medicinal chemistry, particularly their potential as antibacterial agents. []

(1_S_,3_S_)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide

  • Compound Description: This compound's crystal structure was determined via X-ray crystallography, revealing detailed information about its molecular geometry and packing arrangements. []
  • Relevance: This structure exemplifies the structural diversity accessible through modifying the tetrahydroisoquinoline scaffold, which is present in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. []

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: These compounds were synthesized and characterized as part of a study investigating the electron impact-induced loss of substituents in 1,2,3,4-tetrahydroisoquinolines. [, ]
  • Relevance: These derivatives, while lacking the bromine substituent, underscore the structural diversity within the tetrahydroisoquinoline family and the impact of substituent changes on their chemical properties, which is relevant to understanding the chemistry of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. [, ]
  • Compound Description: This unnatural alkaloid was synthesized and used as a chiral spacer in optically active cyclophane receptors. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline and has a similar substitution pattern with methoxy groups. It serves as a valuable building block for supramolecular chemistry applications. []
  • Compound Description: These compounds undergo phenolic oxidation to yield ortho-dienone-type homoproaporphines. []
  • Relevance: These compounds exemplify the diverse reactivity of tetrahydroisoquinoline derivatives, particularly those bearing phenolic moieties. While structurally different from 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, they provide insights into potential reactions and transformations within this class of compounds. []

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

  • Compound Description: These compounds, including the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, are endogenous to the rat brain and exhibit transient effects on locomotor activity in mice. They are considered potential neuromodulators. []
  • Relevance: These derivatives, particularly the 7-hydroxy-6-methoxy derivative, share structural similarities with 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the presence and potential biological roles of such compounds in mammalian systems. []

6- Bromo-2-methyl Sulfonyl-1,2,3,4,-tetrahydroisoquinoline

  • Compound Description: An efficient synthetic method for this compound has been developed, utilizing formalin instead of formagene to improve yield and reaction time. []
  • Relevance: This compound showcases the ongoing development of efficient synthetic methodologies for tetrahydroisoquinoline derivatives, which can be valuable for preparing analogues of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. []
  • Compound Description: These derivatives show promise as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists with potential antidiabetic effects. []
  • Relevance: These compounds demonstrate how modifications to the 6-position of the tetrahydroisoquinoline ring, as in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, can influence PPARγ activity, offering insights for developing novel therapeutics. []

2-[4-(amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6)

  • Compound Description: These novel compounds show promise as signal transduction inhibitors for cancer treatment by targeting EGFR or HER2. []
  • Relevance: Although lacking a bromine substituent, these compounds highlight the potential of exploring the tetrahydroisoquinoline scaffold, present in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, for developing novel anticancer agents. []
  • Compound Description: Identified as a potent human PPARγ-selective agonist and human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor, this compound exhibits promising antidiabetic effects. []
  • Relevance: This compound showcases the potential of developing tetrahydroisoquinoline-based derivatives, similar to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, as multifunctional therapeutic agents for metabolic disorders. []

α,β-Dimethyl-1,2,3,4,-tetrahydroisoquinoline-3-carboxylic Acid

  • Compound Description: This compound represents a new class of amino acids designed to control peptide conformation. It exists as four diastereoisomers, each with potential applications in peptide and protein design. []
  • Relevance: This compound highlights the potential of incorporating the tetrahydroisoquinoline moiety, present in 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, into unnatural amino acids, thus influencing peptide structure and function. []
  • Compound Description: These macrocyclic inhibitors demonstrate significant potency against the hepatitis C virus (HCV) NS3 protease, offering a promising avenue for developing novel HCV therapeutics. []
  • Relevance: Although structurally different from 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, these macrocycles highlight the potential of incorporating the tetrahydroisoquinoline unit into diverse molecular architectures for developing potent protease inhibitors. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: This novel “funny” If current channel (If channel) inhibitor is a potential treatment for stable angina and atrial fibrillation. []
  • Relevance: YM758 exemplifies the potential of tetrahydroisoquinoline-containing compounds, like 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, as valuable scaffolds for developing ion channel modulators with therapeutic applications. []

1-(2',4',5'-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (3)

  • Compound Description: This positional isomer of trimetoquinol exhibits beta-adrenergic and platelet antiaggregatory activity. []
  • Relevance: This compound showcases the structure-activity relationship studies within the tetrahydroisoquinoline family, highlighting how modifications to the benzyl substituent can influence biological activities, which is relevant to understanding the properties of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. []
  • Compound Description: These compounds show potential in preventing Parkinson's disease. 6-Hydroxy-1MeTIQ, in particular, exhibits significant protective activity against MPTP-induced parkinsonism in mice, potentially by preserving brain dopamine levels. []
  • Relevance: This series, particularly 6-Hydroxy-1MeTIQ, underscores the potential of exploring tetrahydroisoquinoline derivatives, structurally similar to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, for developing treatments for neurodegenerative diseases. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (10, KY-021)

  • Compound Description: This novel PPARγ agonist shows potential as a safe and effective treatment for diabetes. []
  • Relevance: This compound demonstrates the versatility of the tetrahydroisoquinoline scaffold, similar to 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, in developing new antidiabetic agents. []

2-Alkyl-1,2,3,4-tetrahydroisoquinoline Hydrochlorides

  • Compound Description: This series, with varying 2-alkyl chains and substituents on the aromatic ring (6,7-dihydroxy, 6,7-dimethoxy, and 6-ethoxy), was investigated for its circulatory and smooth muscle effects. []
  • Relevance: These compounds provide insights into the structure-activity relationships within the tetrahydroisoquinoline family, particularly how alkyl chain length and aromatic substituents influence their pharmacological profiles. This information is valuable for understanding the potential biological activities of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its analogues. []

1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides

  • Compound Description: These compounds, designed based on the Topliss approach, were studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. []
  • Relevance: Although structurally different from 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, these compounds highlight the potential of modifying the tetrahydroisoquinoline scaffold to target specific enzymes involved in neurotransmitter biosynthesis. []

1,2,3,4-Tetrahydronaphthalenes

  • Compound Description: Two specific 1,2,3,4-tetrahydronaphthalenes, methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate, were isolated and characterized by X-ray crystallography during efforts to synthesize elisabethin A. []
  • Relevance: Although not directly containing the isoquinoline moiety, these compounds highlight the broader relevance of structurally related tetrahydronaphthalene systems in natural product synthesis and showcase the importance of stereochemistry in such endeavors. This information can inform synthetic strategies toward 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its analogues. []

6-Methoxy-1,2,3,4-tetrahydroisoquinolylpurine Ribosides

  • Compound Description: These conformationally constrained NBMPR (nitrobenzylmercaptopurine riboside) analogues were designed to investigate the binding conformation of NBMPR to the es nucleoside transporter. They exhibited a wide range of binding affinities, highlighting the importance of the nitro group's orientation for optimal interaction with the transporter. []
  • Relevance: These analogues showcase the significance of conformational constraint in drug design and provide valuable insights into the structure-activity relationships of nucleoside transporter ligands. While structurally distinct from 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, they emphasize the importance of understanding the spatial arrangement of functional groups for biological activity. []
Overview

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a significant compound in medicinal chemistry, particularly due to its structural similarity to various biologically active molecules. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 6-position of the tetrahydroisoquinoline framework. Its relevance spans across several fields, including pharmaceuticals and organic synthesis.

Source

The compound can be synthesized through various chemical methodologies, which often involve starting materials such as substituted anilines or other aromatic compounds. The synthetic routes typically leverage established reactions in organic chemistry, such as Bischler–Napieralski cyclization or other multi-step processes to achieve the desired structure.

Classification

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is classified under the category of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities, including potential applications in treating neurological disorders and as precursors in the synthesis of alkaloids.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

  1. Bischler–Napieralski Cyclization: This method involves the reaction of an appropriate amine with a carbonyl compound under acidic conditions to form the tetrahydroisoquinoline framework.
  2. Directed ortho-lithiation: This technique allows for selective bromination at specific positions on the aromatic ring prior to cyclization, enhancing yield and selectivity .

Technical Details

A common synthetic route starts with p-methoxyaniline as a precursor. The sequence typically includes:

  • Bromination of the aromatic ring.
  • Formation of an intermediate through cyclization.
  • Subsequent reduction and functional group modifications to achieve the final product with high purity and yield .
Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline features:

  • A tetrahydroisoquinoline core which consists of a fused benzene and piperidine ring.
  • A bromine atom at the 5-position.
  • A methoxy group (-OCH₃) at the 6-position.

Data

The molecular formula is C10H12BrNC_{10}H_{12}BrN with a molecular weight of approximately 240.11 g/mol. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions due to its functional groups:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Reduction reactions: The compound can undergo reduction to yield various derivatives with altered biological activity .

Technical Details

For instance, treatment with lithium aluminum hydride can reduce the bromine to an amine functional group, potentially altering its pharmacological profile. Additionally, coupling reactions can introduce new substituents at the nitrogen atom of the tetrahydroisoquinoline structure.

Mechanism of Action

Process

The mechanism of action for compounds like 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline often involves interaction with neurotransmitter systems in the brain. It may act on dopamine receptors or other neurotransmitter pathways that are pivotal in managing conditions like depression or anxiety.

Data

Research indicates that modifications at specific positions on the isoquinoline framework can significantly influence receptor binding affinity and efficacy. For example, variations in halogenation patterns or alkyl substitutions can lead to distinct pharmacological profiles .

Physical and Chemical Properties Analysis

Physical Properties

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically appears as a crystalline solid with a melting point that varies depending on purity but is generally around 150 °C.

Chemical Properties

The compound is soluble in organic solvents like ethanol and dichloromethane but exhibits limited solubility in water. Its stability under various conditions makes it suitable for further chemical modifications.

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  • Synthetic Chemistry: As an intermediate in synthesizing more complex natural products or pharmaceutical agents due to its reactive functional groups.

Research continues into optimizing its synthesis and exploring its biological activities further to harness its full potential in medicinal chemistry .

Properties

CAS Number

1368042-75-4

Product Name

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12BrNO

Molecular Weight

242.11

InChI

InChI=1S/C10H12BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-3,12H,4-6H2,1H3

InChI Key

GAEIUEFZUZSDOV-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CNCC2)C=C1)Br

Canonical SMILES

COC1=C(C2=C(CNCC2)C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.